molecular formula C19H26N2O4 B12172344 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-methylbutyl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-methylbutyl)acetamide

Cat. No.: B12172344
M. Wt: 346.4 g/mol
InChI Key: PQPCABHDARLLSZ-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-methylbutyl)acetamide is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(3-methylbutyl)acetamide is a member of the benzazepine family, which is known for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The structure of the compound features a benzazepine core with two methoxy groups and an acetamide side chain. This unique configuration may contribute to its biological activity.

Property Value
Molecular Formula C19H22N4O5
Molecular Weight 418.5 g/mol
IUPAC Name This compound

Antioxidant Activity

Research indicates that benzazepine derivatives often exhibit antioxidant properties. For instance, compounds with similar structures have shown significant scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

The presence of the benzazepine structure has been linked to potential antimicrobial activity. Compounds in this class have demonstrated efficacy against various bacterial strains, suggesting that the target compound may also possess similar properties.

Neuroprotective Effects

Benzazepines are known for their neuroprotective effects. Studies have suggested that modifications in their structure can enhance their ability to protect neuronal cells from degeneration . This makes them candidates for treating neurodegenerative disorders.

Case Studies

  • In Vitro Studies :
    • A study assessing the effects of similar benzazepine derivatives on neuronal cell lines indicated that these compounds could reduce apoptosis and promote cell survival under oxidative stress conditions. The specific mechanisms involved include modulation of apoptotic pathways and reduction of reactive oxygen species (ROS) levels.
  • Animal Models :
    • In vivo studies using animal models have demonstrated that benzazepine derivatives can improve cognitive function and reduce behavioral deficits associated with neurodegenerative diseases, likely due to their antioxidant and anti-inflammatory properties .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzazepine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The methoxy groups are introduced via methylation reactions.
  • Final Acetamide Coupling : The acetamide side chain is added through coupling reactions under controlled conditions to ensure high yield and purity.

Research Findings

Recent studies have focused on the pharmacological profile of benzazepine derivatives:

  • Tyrosinase Inhibition : Compounds similar to the target compound have shown potent inhibition of tyrosinase activity, which is significant for applications in treating hyperpigmentation disorders .
  • Kinetic Studies : Kinetic analysis of related compounds has revealed strong binding affinities to biological targets, indicating their potential as therapeutic agents .

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C19H26N2O4/c1-13(2)5-7-20-18(22)12-21-8-6-14-9-16(24-3)17(25-4)10-15(14)11-19(21)23/h6,8-10,13H,5,7,11-12H2,1-4H3,(H,20,22)

InChI Key

PQPCABHDARLLSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CN1C=CC2=CC(=C(C=C2CC1=O)OC)OC

Origin of Product

United States

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